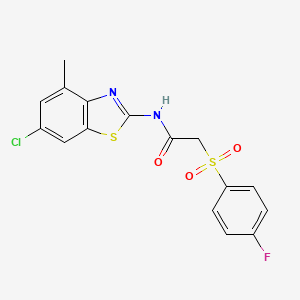

![molecular formula C24H18ClN3 B6509347 8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-15-3](/img/structure/B6509347.png)

8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .

Synthesis Analysis

Quinolines can be synthesized through various methods, including the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthesis process for “8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not available in the literature I have access to.

Molecular Structure Analysis

The molecular structure of quinolines generally consists of a benzene ring fused with a pyridine ring . The specific molecular structure of “8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not available in the literature I have access to.

Chemical Reactions Analysis

Quinolines participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including our compound of interest, have gained prominence as essential scaffolds in drug discovery. Researchers explore their potential as lead compounds due to their versatile pharmacological activities. The pyrazoloquinoline structure offers opportunities for designing novel drugs targeting various diseases, such as cancer, infectious diseases, and neurological disorders .

Anticancer Properties

The exploration of quinolines for anticancer potential has yielded promising results. Our compound may exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa). These investigations involve flow cytometry, fluorescence microscopy, and DNA-binding studies .

Antibacterial and Antifungal Applications

Marinoquinolines, a subset of quinoline derivatives, possess antibacterial, antifungal, and moderate antineoplastic properties. These compounds are effective against malaria and can inhibit acetylcholinesterase in the human central nervous system. Additionally, some quinoline-containing fragments serve as selective sensors for metal ions and water .

Analytical Chemistry

Quinolines find applications in analytical chemistry. Their successful use includes detecting Zn^2+ ions in the presence of other cations (such as Cd^2+ and Hg^2+), as well as selectively detecting water and fluoride ions. These applications highlight their versatility beyond medicinal contexts .

Industrial Chemistry

Quinoline derivatives play a role in industrial processes, such as the synthesis of other compounds or materials. Their unique structural features make them valuable building blocks for various chemical transformations and material design .

Biological Studies and Target Identification

Researchers investigate quinolines to understand their interactions with biological targets. Our compound may participate in protein-ligand interactions, enzyme inhibition, or modulation of cellular pathways. Such studies contribute to unraveling its biological mechanisms .

Photophysical Properties

Quinolines exhibit interesting photophysical properties, making them useful in fields like optoelectronics, sensors, and imaging. Their fluorescence behavior and ability to absorb and emit light at specific wavelengths find applications in diverse technologies .

Environmental Chemistry

Quinolines may also play a role in environmental chemistry. Researchers explore their fate in natural systems, degradation pathways, and potential impact on ecosystems. Understanding their behavior contributes to environmental risk assessment .

Wirkmechanismus

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes .

Biochemical Pathways

Quinoline derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that this compound could have significant effects at the molecular and cellular levels .

Safety and Hazards

The safety and hazards associated with quinolines can vary widely depending on their specific structure and functional groups. For example, some quinolines may cause skin irritation, serious eye irritation, and respiratory irritation . The specific safety and hazards of “8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.

Eigenschaften

IUPAC Name |

8-chloro-3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTKGPRTCSHGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509267.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509271.png)

![8-ethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509278.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509286.png)

![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509312.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509313.png)

![1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509315.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B6509331.png)

![3-(3,4-dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509333.png)

![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509337.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509342.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509345.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509352.png)